molecular formula C13H16Cl2N2O2S B2897344 2,6-Dichloro-N-[(4-methylsulfanyloxan-4-yl)methyl]pyridine-3-carboxamide CAS No. 1436334-96-1

2,6-Dichloro-N-[(4-methylsulfanyloxan-4-yl)methyl]pyridine-3-carboxamide

Cat. No.: B2897344
CAS No.: 1436334-96-1
M. Wt: 335.24
InChI Key: BAAMIRXFNIOTOR-UHFFFAOYSA-N
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Description

2,6-Dichloro-N-[(4-methylsulfanyloxan-4-yl)methyl]pyridine-3-carboxamide (CAS 1436334-96-1) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C13H16Cl2N2O2S and a molecular weight of 335.25 g/mol, this pyridine-3-carboxamide derivative is characterized by its distinct dichloro-substituted pyridine ring linked via an amide bond to a 4-methylsulfanyl tetrahydropyran group . This specific molecular architecture, particularly the amide linkage, is a key feature in bioactive compounds and is known to contribute to strong binding affinities in molecular interactions . Pyridine-3-carboxamide analogs are recognized in scientific literature for their diverse biological activities. Research indicates that structurally related compounds demonstrate significant efficacy as antibacterial agents . One prominent study on similar N-(4-phenylthiazol-2-yl) nicotinamide analogs showed exceptional activity against the bacterial wilt pathogen Ralstonia solanacearum , with the most potent compound exhibiting strong binding energy in molecular docking studies (PDB: 4CSD) . This suggests potential applications for this compound class in developing novel agrochemical agents. Furthermore, the pyridine-3-carboxamide scaffold is a versatile building block found in numerous alkaloids and pharmaceutical compounds, with reported activities including antiviral, antibacterial, antifungal, and antitumor properties . The compound is intended for use in experimental applications such as method development, chemical synthesis, and biological screening. It is supplied as a solid and must be stored under appropriate conditions. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or human use. Researchers are encouraged to consult the safety data sheet (SDS) before use.

Properties

IUPAC Name

2,6-dichloro-N-[(4-methylsulfanyloxan-4-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O2S/c1-20-13(4-6-19-7-5-13)8-16-12(18)9-2-3-10(14)17-11(9)15/h2-3H,4-8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAAMIRXFNIOTOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1(CCOCC1)CNC(=O)C2=C(N=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

  • Halogenation: Chlorination of the pyridine ring to introduce chlorine atoms at the 2 and 6 positions.

  • Amidation: Introduction of the carboxamide group at the 3 position of the pyridine ring.

  • Alkylation: Attachment of the (4-methylsulfanyloxan-4-yl)methyl group to the nitrogen atom of the pyridine ring.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure purity and yield. The process may include the use of catalysts and specific reaction conditions to optimize the synthesis.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, potentially forming oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the chlorine atoms or other functional groups.

  • Substitution: Substitution reactions can occur at various positions on the pyridine ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Different substituted derivatives based on the reagents used.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity and interactions with biological targets.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to biological or chemical changes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of 2,6-Dichloro-N-[(4-methylsulfanyloxan-4-yl)methyl]pyridine-3-carboxamide with analogous pyridine derivatives:

Compound Name Pyridine Substituents Side Chain/Functional Groups Key Features Biological Target (Inferred)
This compound 2,6-Cl 4-methylsulfanyloxane-methyl carboxamide Chlorine atoms enhance lipophilicity; sulfur in oxane may affect metabolism Unknown
N-[(3,4-Dichlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide (26) H (unsubstituted pyridine) 3,4-Dichlorophenyl carbamoyl + pyrazolyl-sulfonamide Sulfonamide group improves solubility; pyrazole adds rigidity Enzyme inhibitors (e.g., kinases)
4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (27) H (unsubstituted pyridine) 4-Chlorophenyl carbamoyl + butyl-pyrazolyl Bulky alkyl groups increase steric hindrance; chlorine aids binding Antimicrobial agents
6-Chloro-2-ethyl-N-[[4-[4-[4-(trifluoromethoxy)phenyl]piperidin-1-yl]phenyl]methyl]imidazo[1,2-a]pyridine-3-carboxamide (Q203) 6-Cl + imidazopyridine Piperidine-phenylmethyl carboxamide Trifluoromethoxy group enhances bioavailability; imidazopyridine core Mycobacterium tuberculosis F-ATP synthase
2-(Difluoromethyl)-N-(1,1,3-trimethyl-indan-4-yl)pyridine-3-carboxamide (A.3.32) 2-CF2H 1,1,3-Trimethylindan carboxamide Difluoromethyl improves metabolic stability; indan enhances planar binding Complex II inhibitors

Q & A

Q. How can the structural conformation of 2,6-Dichloro-N-[(4-methylsulfanyloxan-4-yl)methyl]pyridine-3-carboxamide be experimentally validated?

Methodological Answer: Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement to resolve the compound’s stereochemistry and confirm the oxane ring’s chair conformation. Employ WinGX for data processing, focusing on the thioether group’s bond angles (C-S-C ~105°) and pyridine ring planarity. Validate hydrogen bonding interactions (e.g., N-H···O) using Fourier difference maps .

Q. What synthetic routes are optimal for introducing the 4-methylsulfanyloxane moiety into pyridine-3-carboxamide derivatives?

Methodological Answer: Optimize nucleophilic substitution at the oxane sulfur atom using Mitsunobu conditions (DIAD/PPh3) or SN2 reactions with methylsulfanyl precursors. Monitor reaction progress via HPLC (C18 column, acetonitrile/water mobile phase) and characterize intermediates via <sup>13</sup>C NMR to confirm sulfur hybridization (δ 40–50 ppm for CH2-S) .

Q. How do substituents on the pyridine ring influence bioactivity in this compound class?

Methodological Answer: Systematically replace chlorine atoms with electron-withdrawing (e.g., -CF3) or donating groups (-OCH3) and assess inhibitory activity against fungal Complex II (SDH) using microplate assays (IC50 comparisons). Correlate Hammett σ values with logP changes to establish structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can polymorphism in this compound affect crystallographic data interpretation?

Methodological Answer: Perform variable-temperature XRD (100–300 K) to detect conformational polymorphs. Resolve twinning or disorder in the oxane ring using SHELXD for phase refinement and PLATON’s ADDSYM to check for missed symmetry. Compare experimental PXRD patterns with Mercury-simulated data to validate phase purity .

Q. What strategies resolve conflicting bioactivity data across fungal strains?

Methodological Answer: Conduct RNA-seq on resistant strains (e.g., Botrytis cinerea) to identify SDH mutations (e.g., H272Y). Validate using homology modeling (SWISS-MODEL) and molecular dynamics (GROMACS) to simulate ligand binding. Pair with in vitro ATP depletion assays to distinguish target-specific vs. off-target effects .

Q. How can computational modeling predict metabolite formation for this compound?

Methodological Answer: Apply DFT (B3LYP/6-311+G(d,p)) to calculate activation energies for oxidative desulfurization pathways. Validate using LC-HRMS (ESI+) to detect sulfoxide/sulfone metabolites in microsomal incubations. Cross-reference with MetaSite predictions for cytochrome P450 binding affinities .

Q. What analytical techniques resolve spectral ambiguities in N-alkylated pyridine derivatives?

Methodological Answer: Use <sup>1</sup>H-<sup>13</sup>C HSQC to assign overlapping methylene signals near the oxane ring. Confirm regiochemistry via NOESY (nuclear Overhauser effect between pyridine H4 and oxane CH2). For mass spectral fragmentation, compare ESI-MS/MS patterns with simulated CFM-ID outputs .

Q. How can enantioselective synthesis improve target specificity?

Methodological Answer: Employ chiral oxazaborolidine catalysts for asymmetric induction at the oxane C4 position. Evaluate enantiomeric excess (ee) via chiral HPLC (CHIRALPAK IA column, hexane/isopropanol). Test enantiomers in zebrafish toxicity models to link stereochemistry to off-target effects .

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